molecular formula C10H21NO B2895770 (2S)-2-Methyl-4-(oxan-4-yl)butan-1-amine CAS No. 2248183-68-6

(2S)-2-Methyl-4-(oxan-4-yl)butan-1-amine

Cat. No. B2895770
M. Wt: 171.284
InChI Key: WTUQAZPPIFQIOQ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Methyl-4-(oxan-4-yl)butan-1-amine , also known by its preferred IUPAC name oxane , is an organic compound. It consists of a saturated six-membered ring containing five carbon atoms and one oxygen atom. The compound appears as a colorless volatile liquid .


Synthesis Analysis

The synthesis of oxane can be achieved through hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel. This procedure adds four hydrogen atoms to the dihydropyran ring, resulting in the formation of tetrahydropyran (THP), which is synonymous with oxane .


Molecular Structure Analysis

Oxane’s molecular formula is C5H10O , with a molar mass of approximately 86.134 g/mol . It adopts a chair conformation in its lowest energy state in the gas phase .


Physical And Chemical Properties Analysis

  • Hazards : Flammable; causes skin irritation

Future Directions

: Tetrahydropyran - Wikipedia

properties

IUPAC Name

(2S)-2-methyl-4-(oxan-4-yl)butan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-9(8-11)2-3-10-4-6-12-7-5-10/h9-10H,2-8,11H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUQAZPPIFQIOQ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1CCOCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC1CCOCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Methyl-4-(oxan-4-yl)butan-1-amine

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